ETHYL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE
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Overview
Description
ETHYL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by further modifications to introduce the pyrano[2,3-c]pyrazole moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques, including refluxing, extraction, and purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts such as acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
ETHYL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrano[2,3-c]pyrazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including cell cycle arrest, apoptosis, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 6-METHYL-2-OXO-4-{4-[(1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: This compound shares a similar heterocyclic core and is synthesized using the Biginelli reaction.
IMIDAZOLE CONTAINING COMPOUNDS: These compounds also feature a heterocyclic core and exhibit a wide range of biological activities.
Uniqueness
ETHYL 4-{3,4-DIMETHYL-6-OXO-1H,6H-PYRANO[2,3-C]PYRAZOL-1-YL}BENZOATE is unique due to its specific pyrano[2,3-c]pyrazole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-4-22-17(21)12-5-7-13(8-6-12)19-16-15(11(3)18-19)10(2)9-14(20)23-16/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANDPJYLMSNGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=C(C(=CC(=O)O3)C)C(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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